molecular formula C7H9N3O B3246141 N'-hydroxy-2-pyridin-4-ylethanimidamide CAS No. 175532-12-4

N'-hydroxy-2-pyridin-4-ylethanimidamide

Cat. No.: B3246141
CAS No.: 175532-12-4
M. Wt: 151.17 g/mol
InChI Key: VBLBLKXTGWSMPM-UHFFFAOYSA-N
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Description

N’-hydroxy-2-pyridin-4-ylethanimidamide is a chemical compound that belongs to the class of pyridine derivatives Pyridine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Mechanism of Action

Target of Action

The primary target of N’-hydroxy-2-pyridin-4-ylethanimidamide is Histone deacetylase 8 . Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This is important for the regulation of gene expression.

Mode of Action

N’-hydroxy-2-pyridin-4-ylethanimidamide interacts with its target, Histone deacetylase 8, by inhibiting its activity . This inhibition prevents the removal of acetyl groups from the histones, leading to a more relaxed DNA structure and promoting gene expression.

Biochemical Pathways

It is known that the compound affects thehistone acetylation-deacetylation balance , which plays a crucial role in the regulation of gene expression . This can have downstream effects on various cellular processes, including cell growth, differentiation, and apoptosis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-2-pyridin-4-ylethanimidamide typically involves the reaction of 2-aminopyridine with an appropriate aldehyde or ketone, followed by the introduction of a hydroxylamine group. One common method involves the use of α-bromoketones and 2-aminopyridine under controlled reaction conditions. The reaction is carried out in a solvent such as toluene, with the addition of iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the formation of the desired product .

Industrial Production Methods

Industrial production methods for N’-hydroxy-2-pyridin-4-ylethanimidamide may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-2-pyridin-4-ylethanimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The hydroxylamine group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N’-hydroxy-2-pyridin-4-ylethanimidamide oxides, while reduction may produce the corresponding amines.

Scientific Research Applications

N’-hydroxy-2-pyridin-4-ylethanimidamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-hydroxy-2-pyridin-4-ylethanimidamide is unique due to its specific hydroxylamine group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N'-hydroxy-2-pyridin-4-ylethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c8-7(10-11)5-6-1-3-9-4-2-6/h1-4,11H,5H2,(H2,8,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBLBLKXTGWSMPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CC(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN=CC=C1C/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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